molecular formula C30H42N2O4S B1495704 Dihydroxythiobinupharidine CAS No. 30343-70-5

Dihydroxythiobinupharidine

Cat. No. B1495704
CAS RN: 30343-70-5
M. Wt: 526.7 g/mol
InChI Key: DYEOLAMWQVWASS-QMARKCQSSA-N
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Description

Dihydroxythiobinupharidine is an active compound found in Nuphar lutea extract . It is a dimeric sesquiterpene thioalkaloid which presents multiple activities .


Molecular Structure Analysis

The empirical formula of this compound is C30H42N2O4S . The molecular weight is 526.73 . Further details about the molecular structure are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a powder form . It has an antibiotic activity spectrum against Gram-positive bacteria . The storage temperature is -20°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Total Syntheses and Biological Evaluation of Dihydroxythiobinupharidine Researchers have successfully conducted the first total syntheses of several hydroxylated dimeric Nuphar alkaloids, including this compound. These syntheses have been crucial for understanding the structural and stereochemical configurations of these compounds. Furthermore, the study provided first-time apoptosis data for some non-natural enantiomers and indicated high apoptotic activity across different enantiomers, suggesting potential applications in cancer research or treatment (Korotkov et al., 2015).

Interaction with Human Topoisomerases

This compound as a Poison of Human Type II Topoisomerases this compound has been identified to enhance DNA cleavage mediated by human type II topoisomerases, which are enzymes involved in DNA replication and cell division. The compound acts as a "covalent poison," interacting with the enzyme outside the DNA cleavage-ligation active site. This interaction potentially explains some medicinal properties of Nuphar lutea, from which the compound is derived (Dalvie et al., 2019).

Enhancement of Neutrophil Functions

Nupharidine Enhances Aggregatibacter Actinomycetemcomitans Clearance by Priming Neutrophils and Augmenting Their Effector Functions This study highlights the role of this compound in priming neutrophils and enhancing their bactericidal functions against Aggregatibacter actinomycetemcomitans. The compound does not have a direct bactericidal effect but enhances neutrophil phagocytosis, ROS production, and NET formation during infection. These findings point to the potential use of this compound as an adjunctive agent in treating periodontitis caused by Aa-JP2 (Levy et al., 2019).

Inhibition of Cysteine Proteases

Inhibition of Cysteine Proteases by this compound from Nuphar lutea this compound has been demonstrated to inhibit cysteine proteases with varying degrees of sensitivity, depending on the active site's structural and biochemical properties. The study also explored the interaction mechanisms, offering insights into the potential applications of this compound in developing inhibitors against diseases like COVID-19, by targeting specific proteases (Waidha et al., 2021).

Mechanism of Action

Dihydroxythiobinupharidine inhibits NFκB activation, leading to an induction of apoptosis via cleavage of procaspase-9 and poly (ADP-ribose) polymerase (PARP). It was also found to act synergistically with cytotoxic drugs such as cisplatin and etoposide, enabling their cytotoxic effect at lower concentrations .

Future Directions

Dihydroxythiobinupharidine has shown potential in disease biology, including cancer . It has been found to be an effective inhibitor of the kinase activity of members of the protein kinase C (PKC) family . Future studies could focus on optimizing the use of this compound and/or its molecular derivatives against diseases .

properties

InChI

InChI=1S/C30H42N2O4S/c1-19-3-5-25(21-9-13-35-15-21)31-23(19)7-11-29(27(31)33)17-30(37-18-29)12-8-24-20(2)4-6-26(32(24)28(30)34)22-10-14-36-16-22/h9-10,13-16,19-20,23-28,33-34H,3-8,11-12,17-18H2,1-2H3/t19-,20-,23+,24+,25+,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEOLAMWQVWASS-QMARKCQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N2C1CCC3(C2O)CC4(CCC5C(CCC(N5C4O)C6=COC=C6)C)SC3)C7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3([C@@H]2O)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5[C@@H]4O)C6=COC=C6)C)SC3)C7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30343-70-5
Record name Dihydroxythiobinupharidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030343705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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